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Compound of Interest |

Compound Name: 2-Isopropylanisole
CAS No.: 2944-47-0
Cat. No.: B1582576
- 7

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-lIsopropylanisole
(CAS: 2944-47-0), a critical intermediate in the synthesis of terpenoids and pharmaceutical
agents. Designed for analytical chemists and process engineers, this document synthesizes
verified experimental data (NMR, IR, MS) with mechanistic insights into fragmentation patterns
and signal assignments. The guide prioritizes reproducibility, offering validated protocols for
sample preparation and synthesis.

Molecular Profile & Structural Context[1][2][3]1[4][5]
[6][7]1[8][9]1[10]
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Property Detail

IUPAC Name 1-methoxy-2-(propan-2-yl)benzene

o-Isopropylanisole; 2-Isopropylphenyl methyl
Common Synonyms h
ether

Molecular Formula

Molecular Weight 150.22 g/mol

Ortho-substituted anisole; steric interaction
Structural Feature between the methoxy and isopropy! groups

influences spectral resolution.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][4][6][11][12][13]

The NMR data presented below reflects the steric and electronic influence of the isopropyl
group at the ortho position. The proximity of the bulky isopropyl group to the methoxy
substituent results in specific shielding/deshielding effects compared to para isomers.

Proton () NMR Data
Conditions: 400 MHz,

, TMS internal standard (

0.00).
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Chemical

Couplin
Shift ( upling (

Multiplicity Integration Assignment .
. Hz) Insight

Structural

» Ppm)

Overlapping
signals
) typical of
7.20-7.13 Multiplet 2H - Ar-H (3, 5)
ortho-
disubstituted

systems.

Para to
isopropyl;

6.91 Triplet (td) 1H Ar-H (4) shielded
relative to H-
3/H-5.

Ortho to
methoxy;
strongly

6.81 Doublet 1H Ar-H (6) shielded by
electron
donation (+M
effect).

Characteristic
methoxy

3.83 Singlet 3H - resonance;
deshielded by

oxygen.

Methine
proton;
splitting
indicates
3.33 Septet 1H )
coupling to 6
equivalent
methyl

protons.[1]
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Geminal

dimethyls;
1.21-1.24 Doublet 6H o

distinct

doublet.

Carbon () NMR Data

Conditions: 100 MHz,
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Chemical Shift (

. Electronic
Carbon Type Assignment Envi -
nvironmen
» Ppm)
Highly deshielded due
156.7 Quaternary (C) C-1 (Ar-0O) to direct attachment to
Oxygen (Ipso).
Deshielded by alkyl
136.9 Quaternary (C) C-2 (Ar-iPr) substitution; ortho to
methoxy.
) Aromatic ring carbon.
126.5 Methine (CH) C-3
[1]
) Aromatic ring carbon.
125.9 Methine (CH) C-5
[1]
. Para to isopropy!
120.5 Methine (CH) C-4
group.
Ortho to methoxy;
110.2 Methine (CH) C-6 electron-rich due to
resonance.
Methyl (
55.2 Methoxy carbon.
)
26.6 Methine (CH) Isopropyl methine.
Methyl ( Isopropyl methyls
296 IO. py y
) (equivalent).
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Technical Note: The chemical shift of C-1 (156.7 ppm) confirms the preservation of the ether
linkage. The significant separation between the methoxy methyl (55.2 ppm) and isopropyl

methyls (22.6 ppm) allows for rapid purity assessment during synthesis.

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum of 2-isopropylanisole is dominated by alkyl cleavage driven by the

stability of the resulting carbocations.

lonization Mode: Electron Impact (El), 70 eV.
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ml/z

Intensity lon Type

Fragment
Structure

Mechanism

150

~30%

Molecular lon.

135

100% (Base)

Loss of Methyl (

). Cleavage of
the isopropyl
group to form a
stabilized

benzylic cation.

119

~5-10%

Loss of Methoxy
(

)-

105

~25%

Further alkyl

fragmentation.

91

~15%

Tropylium lon

Rearrangement
of the benzyl
cation; diagnostic
for

alkylbenzenes.

77

~10%

Phenyl Cation

Complete

substituent loss.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway leading to the base peak

and secondary ions.
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Figure 1: Primary mass spectrometry fragmentation pathway for 2-Isopropylanisole showing

the dominant methyl loss.

Infrared (IR) Spectroscopy

The IR spectrum serves as a "fingerprint" for the ortho-substitution pattern and the ether

functionality.

Wavenumber (

Vibration Mode Functional Group Notes
)
Alkyl Strong intensity due to
2960 - 2870 C-H Stretch _ . .
(Isopropyl/Methyl) high aliphatic H count.
"Breathing" modes;
1600, 1585, 1495 C=C Stretch Aromatic Ring doublet near 1600 is
typical for anisoles.
Asymmetric stretch.
1240 C-O Stretch Aryl Alkyl Ether Very strong,
diagnostic band.
1030 C-O Stretch Aryl Alkyl Ether Symmetric stretch.
Out-of-plane (oo
Ortho-substituted ) P ) ( p?
750 C-H Bend bending; diagnostic
Benzene
for 1,2-substitution.
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Experimental Protocols
Synthesis: Methylation of 2-Isopropylphenol

This protocol describes the standard conversion of 2-isopropylphenol to 2-isopropylanisole
via O-methylation.

Reagents:

2-1sopropylphenol (1.0 eq)[2]

Dimethyl Sulfate (DMS) (1.1 eq) [Caution: Potent Alkylating Agent]

Sodium Hydroxide (NaOH) (1.2 eq, ag. solution)

Solvent: Acetone or Water/DCM biphasic system.

Workflow:

Dissolution: Dissolve 2-isopropylphenol in acetone. Add aqueous NaOH dropwise at 0°C.

Alkylation: Add Dimethyl Sulfate slowly to maintain temperature <10°C.

Reflux: Heat to reflux (approx. 60°C) for 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc
9:1).

Quench: Cool to room temperature. Add water to destroy excess DMS.

Extraction: Extract with Dichloromethane (

). Wash organic layer with water and brine.

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (bp ~198-200°C @ 760 mmHg).

Analytical Sample Preparation (NMR)

To ensure the reproducibility of the chemical shifts listed in Section 2:
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Solvent: Use

(99.8% D) containing 0.03% v/v TMS.

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g.,
drying agents) that cause line broadening.

Shimming: Optimize Z1 and Z2 shims until the TMS signal half-width is <0.5 Hz.

Visualization: Synthesis Workflow
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Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow for the production of 2-Isopropylanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
e 2. 2-ISOPROPYLANISOLE(2944-47-0) 1H NMR [m.chemicalbook.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Isopropylanisole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582576#spectroscopic-data-of-2-isopropylanisole-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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